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Compound of Interest

Compound Name: Calcium;indium

Cat. No.: B15489153 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Calcium-doped and undoped indium oxide, offering insights into how

elemental doping can tailor material properties for advanced applications. The following

sections detail the structural, optical, and electrical characteristics of these materials, supported

by experimental data and detailed methodologies.

While direct comparative studies on Calcium-doped Indium Oxide (Ca:In₂O₃) are limited, this

guide leverages data from studies on Ca-doped Copper Indium Oxide (Ca:CuInO₂) and

compares it with established data for undoped Indium Oxide (In₂O₃). This comparison provides

valuable insights into the potential effects of calcium doping on the indium oxide material

system.

Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data obtained from experimental studies

on undoped Indium Oxide and Calcium-doped Copper Indium Oxide.
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Property
Undoped Indium Oxide
(In₂O₃)

Ca-doped Copper Indium
Oxide (Ca:CuInO₂)

Crystal Structure Cubic Bixbyite[1][2] Delafossite[3]

Lattice Constant (a) ~10.117 Å[1] -

Optical Band Gap (Eg) 3.5 eV - 3.75 eV[4] 2.46 - 2.99 eV[3]

Optical Transmittance >80% in the visible range[4]
>70% in the 400-700 nm

range[3]

Electrical Resistivity (ρ) High (semiconducting) Lowered by doping

Carrier Mobility (μ) Varies with preparation Enhanced with doping

Grain Size
Dependent on deposition

conditions
95 - 135 nm[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the typical experimental protocols used for the synthesis and characterization of both

undoped and doped indium oxide thin films.

Synthesis: Activated Reactive Evaporation
A common technique for depositing both undoped and doped indium oxide thin films is

Activated Reactive Evaporation.

Precursor Materials: High-purity indium metal (for undoped In₂O₃) or a mixture of high-purity

copper and indium metals (for CuInO₂) are used as the source materials. For doping, an

appropriate source of calcium is co-evaporated.

Substrate Preparation: Substrates, typically glass or silicon wafers, are meticulously cleaned

using a sequence of ultrasonic baths in acetone, isopropanol, and deionized water to remove

any organic and inorganic contaminants.

Deposition Process:
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The source materials are placed in crucibles within a vacuum chamber.

The chamber is evacuated to a high vacuum (typically < 10⁻⁵ Torr).

The source materials are heated and evaporated using an electron beam or thermal

resistance heating.

During evaporation, a controlled flow of oxygen gas is introduced into the chamber,

creating a reactive plasma to facilitate the formation of the oxide thin film on the substrate.

The substrate temperature is maintained at a specific level (e.g., room temperature to

400°C) to influence the film's crystallinity and morphology.

Post-Deposition Annealing: After deposition, the films are often annealed in air at elevated

temperatures (e.g., 200-600°C) to improve crystallinity, reduce defects, and enhance optical

and electrical properties.

Characterization Techniques
A suite of analytical techniques is employed to thoroughly characterize the synthesized thin

films:

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size

of the films. XRD patterns are typically recorded using a diffractometer with Cu Kα radiation.

Scanning Electron Microscopy (SEM): To visualize the surface morphology, including grain

size and shape, of the thin films.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to

determine the elemental composition of the films and confirm the presence and distribution

of the dopant (calcium).

UV-Vis Spectroscopy: To measure the optical transmittance and absorbance of the films,

from which the optical band gap is calculated.

Four-Point Probe Measurement: To determine the electrical resistivity and conductivity of the

films.
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Hall Effect Measurement: To determine the carrier concentration and mobility, providing

insights into the electrical transport properties of the material.

Visualizing the Process and Properties
To better illustrate the experimental workflow and the logical relationships between material

properties, the following diagrams are provided.
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Experimental Workflow for Thin Film Synthesis and Characterization.
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Influence of Calcium Doping on Material Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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